5-Hydroxy Propafenone-d5 Hydrochloride

Übersicht

Beschreibung

5-Hydroxy Propafenone-d5 Hydrochloride is a deuterium-labeled analogue of 5-Hydroxy Propafenone Hydrochloride. It is a metabolite of Propafenone, a class IC antiarrhythmic agent used to treat conditions like atrial fibrillation and ventricular arrhythmias . The compound is primarily used in scientific research, particularly in the fields of neurology and cardiology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Propafenone-d5 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of 5-Hydroxy Propafenone. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and to maintain the purity of the final product. Quality control measures are implemented to ensure that the compound meets the required specifications for research use .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy Propafenone-d5 Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated products, while reduction can produce deuterated analogues of the parent compound .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy Propafenone-d5 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.

Biology: Employed in studies involving metabolic pathways and enzyme interactions.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Propafenone and its metabolites in the body.

Wirkmechanismus

The mechanism of action of 5-Hydroxy Propafenone-d5 Hydrochloride is similar to that of Propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, thereby reducing the excitability of these cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound is more selective for cells with a high rate of activity but also affects normal cells to a lesser extent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propafenone: The parent compound, used as an antiarrhythmic agent.

Flecainide: Another class IC antiarrhythmic agent with a similar mechanism of action.

Lidocaine: A class IB antiarrhythmic agent with different pharmacokinetic properties.

Uniqueness

5-Hydroxy Propafenone-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in research studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research, where accurate measurement of drug behavior is crucial .

Biologische Aktivität

5-Hydroxy Propafenone-d5 Hydrochloride is a deuterated form of the active metabolite of the antiarrhythmic drug propafenone. This compound is primarily used in pharmacological research to study its biological activity, particularly its effects on cardiac ion channels and metabolic pathways. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1215370-87-8

- Molecular Formula : C21H23D5ClNO4

- Molecular Weight : 398.94 g/mol

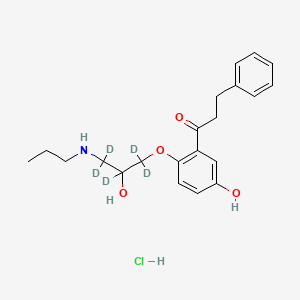

- SMILES Notation : Cl.[2H]C([2H])(NCCC)C([2H])(O)C([2H])([2H])Oc1ccc(O)cc1C(=O)CCc2ccccc2

This compound functions similarly to its parent compound, propafenone, by inhibiting sodium channels in cardiac cells. This action stabilizes cardiac membranes and reduces excitability, which is crucial for managing arrhythmias. The compound exhibits a voltage-dependent block on cardiac potassium channels, particularly the human potassium channel hKv1.5, which plays a significant role in cardiac repolarization.

Key Findings:

- Inhibition of hKv1.5 Channels : Studies show that 5-Hydroxy Propafenone inhibits hKv1.5 currents with a half-maximal inhibitory concentration () of approximately 9.2 μM, indicating effective modulation of cardiac action potentials .

- Concentration-Dependent Effects : The drug's effects are concentration-dependent, with significant use-dependent block observed during high-frequency stimulation .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been investigated using sensitive LC-MS/MS assays. These studies demonstrate the compound's stability and provide insights into its metabolic pathways.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Linear Range | 0.50–500 ng/mL (Propafenone), 0.25–250 ng/mL (5-Hydroxy Propafenone) |

| Mean Correlation Coefficient | ≥ 0.99 |

| Recovery | 97.9% |

The deuterated form allows for enhanced tracking in biological systems, facilitating studies on its metabolism and potential drug interactions .

Clinical Relevance

Research indicates that understanding the biological activity of this compound can lead to improved therapeutic strategies for treating arrhythmias. Its unique isotopic labeling aids in tracing metabolic pathways and assessing pharmacodynamics in vivo.

Case Studies:

- Cardiac Arrhythmia Management : In clinical settings, propafenone and its metabolites are used to manage various types of arrhythmias effectively. The insights gained from studying this compound can help optimize dosing regimens and improve patient outcomes .

- Drug Interaction Studies : Investigations into how this compound interacts with other medications can reveal potential synergies or adverse effects, guiding safer prescribing practices .

Eigenschaften

IUPAC Name |

1-[5-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i14D2,15D2,18D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYLNKVZLXBDBE-CHHLNNTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.